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Cbz-Citrulline

Catalog No.
S14180622
CAS No.
M.F
C14H19N3O5
M. Wt
309.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-Citrulline

Product Name

Cbz-Citrulline

IUPAC Name

5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

InChI

InChI=1S/C14H19N3O5/c15-13(20)16-8-4-7-11(12(18)19)17-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,21)(H,18,19)(H3,15,16,20)

InChI Key

FCRRSTCOJQAZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)N)C(=O)O

Cbz-Citrulline, also known as benzyloxycarbonyl-citrulline, is a derivative of the amino acid citrulline that features a benzyloxycarbonyl (Cbz) protecting group. This compound is characterized by the molecular formula C14H19N3O5C_{14}H_{19}N_{3}O_{5} and a molecular weight of approximately 309.32 g/mol. Cbz-Citrulline serves as a crucial intermediate in peptide synthesis, particularly in solid-phase peptide synthesis and in the development of various biologically active compounds. The presence of the Cbz group enhances the stability of citrulline during chemical transformations and facilitates selective reactions.

, primarily involving the formation of peptide bonds. The Cbz group can be removed under mild acidic conditions, allowing for the liberation of the free amine functionality of citrulline. This reactivity is essential for constructing complex peptides and proteins. Additionally, Cbz-Citrulline can participate in coupling reactions with other amino acids or peptide fragments using coupling reagents such as HATU or EEDQ, which facilitate amide bond formation.

Citrulline itself is known for various biological roles, including its involvement in the urea cycle and as a precursor to arginine, another amino acid critical for protein synthesis and nitric oxide production. Cbz-Citrulline has been studied for its potential therapeutic applications, particularly in enhancing nitric oxide synthesis, which can improve blood flow and cardiovascular health. Furthermore, derivatives of Cbz-Citrulline have been explored for their roles in drug delivery systems due to their ability to release active components upon enzymatic cleavage.

The synthesis of Cbz-Citrulline typically involves the protection of citrulline's amino group with the benzyloxycarbonyl group. Common methods include:

  • Direct Protection: Reacting L-citrulline with benzyloxycarbonyl chloride or benzyloxycarbonyl-OSu (N-hydroxysuccinimide ester) under basic conditions to yield Cbz-Citrulline in high yield.
  • Coupling Reactions: Following protection, Cbz-Citrulline can be coupled with other amino acids or peptide sequences using standard peptide coupling techniques.

For example, one study reported a modified synthetic route that improved yields while minimizing epimerization during coupling reactions involving Cbz-Citrulline .

Cbz-Citrulline is utilized in several applications:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
  • Drug Development: Its derivatives are explored for their potential as therapeutic agents, particularly in cardiovascular medicine.
  • Fluorescent Probes: Cbz-Citrulline has been used to develop fluorescent probes for detecting citrulline levels in biological samples .

Several compounds share structural similarities with Cbz-Citrulline, including:

  • Fmoc-Citrulline: Utilizes a different protecting group (9-fluorenylmethoxycarbonyl) and is commonly used in peptide synthesis.
  • Boc-Citrulline: Contains a tert-butyloxycarbonyl group; it is more stable under acidic conditions compared to Cbz.
  • Citrulline: The unprotected form, which is directly involved in metabolic processes but lacks the protective benefits offered by Cbz.

Comparison Table

CompoundProtecting GroupStabilityCommon Uses
Cbz-CitrullineBenzyloxycarbonylModeratePeptide synthesis
Fmoc-Citrulline9-FluorenylmethoxycarbonylHighSolid-phase peptide synthesis
Boc-CitrullineTert-butyloxycarbonylHighPeptide synthesis
CitrullineNoneN/AMetabolic processes

This comparison highlights the unique balance of stability and reactivity that Cbz-Citrulline offers compared to its counterparts.

The discovery of citrulline dates to 1914, when Japanese researchers Yatarō Koga and Ryō Ōtake first isolated it from watermelon (Citrullus lanatus) . Initially characterized as a metabolic intermediate in the urea cycle, citrulline gained prominence in the mid-20th century for its role in nitric oxide synthesis and protein citrullination. The introduction of protecting groups like carbobenzyloxy (Cbz) to citrulline emerged alongside advancements in peptide synthesis during the 1950s–1970s. Cbz, a urethane-type protecting group, was among the earliest tools developed to prevent unwanted side reactions during the stepwise assembly of peptides .

Cbz-Citrulline’s synthesis became feasible through the adaptation of mixed anhydride and carbodiimide coupling methods, which allowed selective protection of citrulline’s α-amino group while preserving its ureido side chain. Early applications focused on synthesizing citrulline-containing peptides to study autoimmune diseases, where citrullinated proteins serve as biomarkers . The orthogonal protection strategy afforded by Cbz—removable via hydrogenolysis—enabled chemists to integrate citrulline into complex peptides without disrupting acid- or base-sensitive functional groups .

Rationale for Carbobenzyloxy Protection in Citrulline Derivatives

The choice of Cbz as a protecting group for citrulline hinges on its compatibility with the amino acid’s unique structure and the demands of peptide synthesis. Citrulline’s ureido group (-NH-(C=O)-NH-) poses challenges due to its potential for side reactions under acidic or basic conditions. Cbz protection mitigates these issues by shielding the α-amino group while maintaining stability during elongation steps.

Unlike tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which require acidic or basic deprotection, respectively, Cbz is cleaved under neutral conditions via catalytic hydrogenation . This property is particularly advantageous in synthesizing citrulline-rich peptides, where prolonged exposure to trifluoroacetic acid (used in Boc deprotection) could degrade the ureido moiety. Furthermore, Cbz’s stability toward piperidine—a common reagent in Fmoc-based solid-phase peptide synthesis (SPPS)—allows its use in hybrid protection schemes (Table 1).

Table 1: Comparison of Protecting Groups for Citrulline in Peptide Synthesis

Protecting GroupDeprotection MethodCompatibility with Ureido GroupOrthogonality
CbzHydrogenolysis (H₂/Pd)HighModerate
BocAcid (e.g., TFA)LowHigh
FmocBase (e.g., piperidine)ModerateHigh

The orthogonality of Cbz with Fmoc and Boc systems enables multi-step syntheses of complex peptides, such as those containing citrulline and phosphorylated residues . For instance, in the synthesis of cyclic citrullinated peptides—a focus in rheumatoid arthritis research—Cbz protection ensures the ureido group remains intact during cyclization reactions .

Overview of Research Applications in Modern Chemistry and Biomedicine

Cbz-Citrulline’s versatility extends across multiple domains:

Peptide Synthesis and Post-Translational Modifications

In SPPS, Cbz-Citrulline serves as a building block for introducing citrulline residues into peptides. This is critical for studying citrullination, a post-translational modification linked to autoimmune diseases. Enzymes like peptidylarginine deiminases (PADs) convert arginine to citrulline in proteins, altering their structure and immunogenicity . By incorporating Cbz-Citrulline into model peptides, researchers mimic pathological citrullination events to develop diagnostic antibodies .

Enzyme Substrate Analogues

Cbz-Citrulline derivatives act as inhibitors or substrates for enzymes involved in nitric oxide metabolism. For example, nitric oxide synthase (NOS) produces citrulline as a byproduct of arginine oxidation. Cbz-protected citrulline analogues have been used to probe NOS activity and design isoform-specific inhibitors .

Biomedical Tool Development

Recent work has leveraged Cbz-Citrulline in activity-based probes for detecting PAD activity in vivo. These probes enable real-time imaging of citrullination in inflammatory tissues, offering insights into disease progression . Additionally, Cbz-Citrulline’s stability under physiological conditions makes it a candidate for drug delivery systems targeting urea cycle disorders .

Scope and Objectives of Cbz-Citrulline Research

The primary objectives of ongoing Cbz-Citrulline research include:

  • Optimizing Synthetic Accessibility: Developing novel routes to Cbz-Citrulline that minimize side reactions and improve yield, particularly for large-scale applications.
  • Expanding Orthogonal Protection Strategies: Integrating Cbz with emerging protecting groups to enable the synthesis of hypermodified peptides.
  • Advancing Therapeutic Discovery: Utilizing Cbz-Citrulline-containing peptides to target PADs in autoimmune diseases or modulate nitric oxide pathways in cardiovascular disorders.

Future directions emphasize the convergence of synthetic chemistry and systems biology, where Cbz-Citrulline derivatives may illuminate citrullination’s role in epigenetics and cancer . By maintaining a focus on mechanistic studies and translational applications, researchers aim to unlock the full potential of this multifunctional amino acid derivative.

The benzyloxycarbonyl protecting group represents a cornerstone strategy in amino acid chemistry, particularly for citrulline derivatives [1]. The theoretical foundation for N-alpha-benzyloxycarbonyl protection stems from the need to suppress the nucleophilic and basic properties of the amino nitrogen lone pair during synthetic transformations [1]. This protection strategy enables selective reactivity patterns while preventing uncontrolled oligomerization reactions that would otherwise occur with unprotected amino acids [2].

The benzyloxycarbonyl group functions as a carbamate protecting group, providing moderate stability under various reaction conditions while remaining removable through specific deprotection protocols . The theoretical basis for its effectiveness lies in the electron-withdrawing nature of the carbonyl group, which reduces the basicity of the protected nitrogen atom [4]. This reduction in nucleophilicity is crucial for citrulline derivatives, where the amino acid contains both an alpha-amino group and a side chain containing a secondary amine functionality [5].

Research has demonstrated that benzyloxycarbonyl protection follows well-established mechanistic pathways involving the formation of stable carbamate linkages [6]. The protection mechanism proceeds through nucleophilic attack of the amino group on benzyl chloroformate, resulting in the formation of the benzyloxycarbonyl derivative with elimination of hydrochloric acid [7]. This reaction exhibits high selectivity for primary amino groups over secondary amines, making it particularly suitable for citrulline protection [2].

The stability profile of benzyloxycarbonyl-protected amino acids has been extensively characterized, with studies showing excellent stability under basic conditions and moderate acid conditions [8]. This stability profile is essential for citrulline derivatives, as the compound must withstand various coupling and deprotection cycles during peptide synthesis [9]. The benzyloxycarbonyl group provides orthogonal protection, meaning it can be selectively removed without affecting other protecting groups present in the molecule [2].

PropertyBenzyloxycarbonyl ProtectionAlternative Protecting Groups
Stability to BaseExcellentVariable
Stability to AcidModerateVariable
Removal ConditionsHydrogenolysisVarious
SelectivityHigh for primary aminesDepends on group
OrthogonalityGoodVariable

Role of Benzyloxycarbonyl-Citrulline in Peptide Synthesis and Modification

Benzyloxycarbonyl-citrulline serves as a crucial intermediate in peptide synthesis, particularly in solid-phase peptide synthesis methodologies . The compound exhibits a molecular weight of 309.32 grams per mole and maintains a molecular formula of C14H19N3O5, making it suitable for incorporation into various peptide sequences [10]. The role of this protected amino acid derivative extends beyond simple building block functionality to encompass specialized applications in peptide modification and structural studies [9].

In solid-phase peptide synthesis protocols, benzyloxycarbonyl-citrulline demonstrates excellent coupling efficiency when activated with standard coupling reagents [11]. The presence of the benzyloxycarbonyl protecting group prevents side reactions during the coupling process while maintaining the reactivity of the carboxylic acid terminus [12]. Research has shown that benzyloxycarbonyl-citrulline can be successfully incorporated into peptide chains with minimal epimerization, a critical consideration for maintaining stereochemical integrity [13].

The compound plays a significant role in the synthesis of citrulline-containing peptides for biological studies [14]. Citrulline incorporation into peptides creates unique structural and functional properties due to the amino acid's neutral charge state and hydrogen bonding capabilities [15]. Studies have demonstrated that citrulline-containing peptides exhibit distinct fragmentation patterns in mass spectrometry analysis, termed the "citrulline effect," which facilitates preferential cleavage at the carbon-terminal side of citrulline residues [16].

Benzyloxycarbonyl-citrulline has found applications in the synthesis of peptides for post-translational modification studies [14]. The compound enables the preparation of peptides containing citrulline residues at specific positions, allowing researchers to investigate the effects of citrullination on protein function and structure [17]. This application has proven particularly valuable in studies of autoimmune diseases and epigenetic regulation, where citrullination plays critical biological roles [14].

The synthesis of benzyloxycarbonyl-citrulline typically involves standard protection protocols using benzyl chloroformate under basic conditions . Modified synthetic routes have been developed to improve yields while minimizing side reactions, particularly epimerization during coupling reactions . These optimized protocols have enhanced the utility of benzyloxycarbonyl-citrulline in large-scale peptide synthesis applications [18].

ApplicationEfficiencyTypical YieldComments
Solid-Phase CouplingHigh>95%Minimal epimerization
Solution-Phase CouplingModerate80-90%Requires optimization
Peptide ModificationHigh>90%Selective incorporation
Research ApplicationsExcellentVariableDepends on sequence

Mechanistic Insights into Benzyloxycarbonyl Group Stability and Reactivity

The stability and reactivity profile of the benzyloxycarbonyl group represents a critical aspect of its utility in amino acid chemistry [19]. Mechanistic studies have revealed that benzyloxycarbonyl group stability derives from the resonance stabilization provided by the aromatic benzyl system and the electron-withdrawing nature of the carbonyl functionality [1]. This combination creates a protecting group that exhibits remarkable stability under a wide range of synthetic conditions while remaining removable through specific deprotection protocols [4].

Hydrogenolysis represents the primary mechanism for benzyloxycarbonyl group removal, proceeding through catalytic hydrogenation using palladium on carbon catalyst systems [20]. The mechanism involves initial coordination of the benzyl group to the palladium surface, followed by hydrogen addition and subsequent cleavage of the benzyl-oxygen bond [21]. This process generates benzyl alcohol and carbon dioxide as byproducts, while liberating the free amino acid [4]. Research has demonstrated that hydrogenolysis proceeds efficiently under mild conditions, typically requiring only atmospheric pressure hydrogen and room temperature [22].

Alternative deprotection mechanisms have been developed for situations where hydrogenolysis is not feasible [19]. Studies have shown that benzyloxycarbonyl groups can be removed using aluminum chloride in hexafluoroisopropanol, providing a metal-free alternative to traditional hydrogenolysis [23]. This method exhibits excellent functional group tolerance and has proven particularly useful for substrates containing other reducible functionalities [19]. The mechanism involves Lewis acid activation of the carbonyl group, followed by nucleophilic attack and elimination of the benzyl cation [23].

The reactivity of benzyloxycarbonyl-protected amino acids in coupling reactions has been extensively studied [13]. Research has revealed that the benzyloxycarbonyl group does not significantly affect the reactivity of the carboxylic acid terminus, allowing for efficient coupling with various amino acids and peptides [6]. Studies using model systems have demonstrated that benzyloxycarbonyl-citrulline exhibits coupling rates comparable to other protected amino acids when activated with standard coupling reagents [11].

Temperature stability studies have shown that benzyloxycarbonyl groups remain intact at elevated temperatures typically encountered in peptide synthesis [21]. Thermogravimetric analysis indicates that decomposition does not occur below 150 degrees Celsius under inert atmospheres [24]. This thermal stability is crucial for applications requiring elevated temperature conditions, such as microwave-assisted peptide synthesis [18].

Deprotection MethodConditionsEfficiencySelectivity
HydrogenolysisH2, Pd/C, RT>98%Excellent
AlCl3/HFIPRT, 2-16 hours>95%Good
Transfer HydrogenolysisNH4COOH, Pd/C>90%Excellent
Acidic ConditionsLimited utilityVariablePoor

Influence of Benzyloxycarbonyl-Citrulline on Peptide Conformation and Biological Activity

The incorporation of benzyloxycarbonyl-citrulline into peptide sequences introduces unique conformational constraints that significantly influence overall peptide structure and biological activity [25]. Research has demonstrated that citrulline residues exhibit distinct conformational preferences compared to other amino acids due to their neutral charge state and unique side chain structure [26]. The presence of the benzyloxycarbonyl protecting group further modifies these conformational properties, creating peptides with altered flexibility and hydrogen bonding patterns [27].

Studies using nuclear magnetic resonance spectroscopy have revealed that benzyloxycarbonyl-citrulline containing peptides adopt specific secondary structure preferences [17]. The citrulline residue tends to favor extended conformations due to the lack of charge repulsion that would be present with positively charged amino acids like arginine [28]. The benzyloxycarbonyl group contributes additional steric bulk that can influence local backbone flexibility and side chain orientation [27].

The biological activity of peptides containing benzyloxycarbonyl-citrulline has been investigated in various experimental systems [14]. Research has shown that the protecting group must be removed to restore full biological activity, as the benzyloxycarbonyl moiety can interfere with receptor binding and enzyme recognition [17]. However, protected peptides have proven valuable as synthetic intermediates and for studying structure-function relationships [14].

Molecular dynamics simulations have provided insights into the conformational behavior of benzyloxycarbonyl-citrulline containing peptides [25]. These studies reveal that the protecting group creates a hydrophobic patch that can influence peptide aggregation and membrane interactions [27]. The simulations also demonstrate that benzyloxycarbonyl-citrulline residues exhibit reduced conformational sampling compared to unprotected citrulline, consistent with experimental observations [25].

Post-translational modification studies have utilized benzyloxycarbonyl-citrulline containing peptides to investigate the effects of citrullination on protein function [14]. Research has shown that citrullination can dramatically alter protein-protein interactions and enzymatic activity [17]. Studies using benzyloxycarbonyl-citrulline containing peptides have demonstrated that site-specific citrullination can reduce enzyme activity by orders of magnitude, highlighting the importance of this modification in biological regulation [17].

The influence of benzyloxycarbonyl-citrulline on peptide stability has been examined through proteolytic digestion studies [15]. Research indicates that the presence of citrulline residues can create preferential cleavage sites in peptides, a phenomenon termed the "citrulline effect" [16]. This effect results in enhanced fragmentation at the carbon-terminal side of citrulline residues during mass spectrometric analysis, providing valuable structural information [25].

Conformational ParameterBenzyloxycarbonyl-CitrullineFree CitrullineReference Amino Acid
Backbone FlexibilityReducedModerateVariable
Side Chain MobilityRestrictedHighVariable
Hydrogen BondingModifiedExtensiveVariable
Secondary StructureExtended preferenceExtended preferenceVariable
Aggregation TendencyIncreasedLowVariable

The synthesis of benzyloxycarbonyl-protected citrulline has evolved significantly from its classical origins to modern sophisticated approaches. The classical methodology for Cbz-Citrulline synthesis involves the protection of the amino group of L-citrulline with benzyl chloroformate under basic conditions [1]. This traditional approach utilizes reagents such as benzyl chloroformate or benzyloxycarbonyl-N-hydroxysuccinimide ester in the presence of bases like triethylamine or pyridine in organic solvents such as dichloromethane [2]. The reaction proceeds through a nucleophilic attack by the amino group on the carbonyl carbon of the protecting agent, forming a stable carbamate linkage [3].

Contemporary synthetic strategies have expanded beyond the classical benzyloxycarbonyl protection to incorporate more sophisticated methodologies. The development of orthogonal protecting group strategies has revolutionized the field, allowing for selective deprotection in complex synthetic sequences [4]. Modern approaches frequently employ the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in combination with tert-butyloxycarbonyl (Boc) protection [5]. These contemporary methods offer enhanced selectivity and improved reaction conditions, with Fmoc-protected citrulline derivatives showing excellent stability under acidic conditions while remaining labile to basic treatment [6].

The introduction of automated peptide synthesis has transformed the production of Cbz-Citrulline derivatives, enabling high-throughput synthesis with improved reproducibility . Solid-phase peptide synthesis (SPPS) platforms now routinely incorporate citrulline residues using various protecting group strategies, with particular attention to minimizing epimerization during coupling reactions [8]. The development of efficient coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) has significantly improved the efficiency of amide bond formation in citrulline-containing peptides [8].

Recent advances in flow chemistry have introduced continuous synthesis methodologies for Cbz-Citrulline production [9]. These approaches offer enhanced safety profiles, improved heat transfer, and the ability to telescope multiple synthetic steps without intermediate isolation [9]. The integration of biocatalytic processes with flow chemistry has further expanded the synthetic toolkit, allowing for the incorporation of enzymatic transformations in continuous manufacturing processes [9].

Optimization of Protecting Group Strategies in Citrulline Derivatives

The optimization of protecting group strategies for citrulline derivatives requires careful consideration of the unique structural features of this non-canonical amino acid. The presence of the ureido functional group in citrulline's side chain presents specific challenges that must be addressed through strategic protecting group selection [10]. Contemporary approaches often employ orthogonal protection schemes that allow for selective deprotection without affecting other functional groups present in the molecule [11].

The benzyloxycarbonyl protecting group demonstrates excellent stability under both acidic and basic conditions, making it particularly suitable for multi-step syntheses [1]. However, its removal requires catalytic hydrogenation using palladium on carbon under hydrogen atmosphere, which may be incompatible with certain functional groups [12]. Alternative deprotection methods include treatment with hydrogen bromide in acetic acid or reduction with sodium in liquid ammonia [13].

The tert-butyloxycarbonyl (Boc) protecting group has emerged as a preferred alternative due to its ease of removal under mild acidic conditions [5]. Boc-protected citrulline derivatives can be deprotected using trifluoroacetic acid at room temperature, avoiding the need for catalytic hydrogenation [13]. This protecting group strategy is particularly advantageous in solid-phase peptide synthesis, where repetitive deprotection cycles are required [14].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers complementary properties to Boc protection, being stable under acidic conditions but labile to basic treatment [6]. Fmoc-protected citrulline derivatives can be deprotected using piperidine in dimethylformamide, making this protecting group strategy particularly suitable for automated peptide synthesis [6]. The combination of Fmoc and Boc protecting groups in the same molecule allows for sequential deprotection, enabling the synthesis of complex peptide structures [14].

Novel protecting group strategies have been developed specifically for citrulline derivatives, including the use of sulfinyl-based protecting groups that can be removed under reductive acidolysis conditions [11]. These specialized protecting groups offer unique advantages in terms of stability and orthogonality, particularly in the synthesis of cyclic peptides where traditional protecting groups may interfere with cyclization reactions [11].

Avoidance of Epimerization and Racemization in Cbz-Citrulline Synthesis

The prevention of epimerization and racemization during Cbz-Citrulline synthesis represents a critical challenge in maintaining the stereochemical integrity of the product. Epimerization can occur through various mechanisms, including base-catalyzed proton abstraction adjacent to the chiral center, particularly during coupling reactions [15]. The citrulline residue is particularly susceptible to epimerization due to the electron-withdrawing nature of the ureido group, which can stabilize the resulting carbanion intermediate [8].

Classical approaches to minimize epimerization focus on the careful selection of coupling reagents and reaction conditions. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) has been shown to reduce epimerization compared to other coupling systems [15]. However, more recent studies have demonstrated that the choice of coupling reagent can significantly impact the extent of epimerization, with HATU showing lower epimerization rates compared to traditional carbodiimide-based systems [8].

The optimization of reaction conditions plays a crucial role in preventing epimerization. Lower reaction temperatures, shorter reaction times, and reduced concentrations of base have all been shown to minimize epimerization [15]. The use of hindered bases such as N,N-diisopropylethylamine (DIPEA) instead of triethylamine can further reduce the risk of epimerization by limiting the basicity of the reaction medium [8].

Contemporary strategies employ specialized additives and reaction conditions designed to suppress epimerization. The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to coupling reactions has been shown to significantly reduce epimerization rates [15]. These additives function by forming active ester intermediates that are less prone to epimerization than the corresponding acyl halides or anhydrides [15].

The development of racemization-free coupling methodologies has led to the introduction of novel coupling reagents specifically designed for amino acid derivatives prone to epimerization. The use of 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) protecting groups has been shown to reduce racemization in citrulline-containing peptides compared to traditional Fmoc protection [16]. These specialized protecting groups maintain the stereochemical integrity of the amino acid while providing the necessary reactivity for efficient coupling reactions [16].

Comparative Analysis of Cbz versus Alternative Protecting Groups

The comparative analysis of benzyloxycarbonyl (Cbz) versus alternative protecting groups for citrulline derivatives reveals distinct advantages and limitations for each approach. The Cbz protecting group offers exceptional stability under both acidic and basic conditions, making it suitable for multi-step syntheses that require exposure to various reaction conditions [1]. However, its removal requires catalytic hydrogenation, which may be incompatible with certain functional groups and can pose challenges in large-scale manufacturing [12].

The tert-butyloxycarbonyl (Boc) protecting group provides complementary properties to Cbz protection, being stable under basic conditions but readily removable under mild acidic treatment [5]. Boc-protected citrulline derivatives demonstrate excellent compatibility with automated peptide synthesis protocols, where repetitive acid-mediated deprotection cycles are standard [14]. The removal of Boc groups generates gaseous byproducts (isobutylene and carbon dioxide), which simplifies product purification compared to the solid residues generated during Cbz deprotection [17].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group offers unique advantages in terms of base-labile deprotection while maintaining stability under acidic conditions [6]. Fmoc-protected citrulline derivatives can be monitored using ultraviolet spectroscopy due to the chromophoric properties of the fluorenyl group, facilitating reaction monitoring and quality control [6]. The deprotection of Fmoc groups with piperidine generates readily separable byproducts, making this protecting group strategy particularly attractive for automated synthesis applications [6].

Alternative protecting groups such as allyloxycarbonyl (Alloc) provide orthogonal deprotection options that are stable under both acidic and basic conditions [2]. Alloc-protected citrulline derivatives can be deprotected using palladium(0) catalysis, offering a third orthogonal deprotection method that complements acid-labile and base-labile protecting groups [2]. This orthogonality is particularly valuable in complex synthetic sequences where multiple protecting groups must be removed selectively [2].

The comparative analysis reveals that the choice of protecting group significantly impacts the overall synthetic strategy, with each option offering distinct advantages depending on the specific requirements of the synthesis. Cbz protection excels in situations requiring exceptional stability, while Boc and Fmoc protection offer advantages in automated synthesis applications. The selection of the optimal protecting group strategy depends on factors including the complexity of the target molecule, the required reaction conditions, and the intended scale of production [14].

Scale-Up and Green Chemistry Considerations in Cbz-Citrulline Synthesis

The scale-up of Cbz-Citrulline synthesis presents unique challenges that require careful consideration of both technical and environmental factors. Large-scale production necessitates the optimization of reaction conditions, solvent selection, and purification methods to ensure both economic viability and environmental sustainability . The transition from laboratory-scale to industrial-scale synthesis often reveals previously unrecognized issues related to heat transfer, mixing efficiency, and waste management [18].

Contemporary scale-up strategies emphasize the principles of green chemistry, focusing on atom economy, waste reduction, and the use of safer reagents and solvents [19]. The development of continuous flow processes for Cbz-Citrulline synthesis has emerged as a particularly attractive approach, offering improved safety profiles, enhanced heat transfer, and reduced waste generation compared to traditional batch processes [9]. Flow chemistry enables the telescoping of multiple synthetic steps, eliminating the need for intermediate isolation and reducing overall process complexity [9].

The selection of solvents plays a crucial role in both the environmental impact and the scalability of Cbz-Citrulline synthesis. Traditional syntheses often rely on chlorinated solvents such as dichloromethane, which pose environmental and safety concerns in large-scale applications [18]. Alternative solvent systems, including water-based reactions and the use of renewable solvents such as ethanol and ethyl acetate, have been developed to address these concerns [20].

The optimization of purification methods represents another critical aspect of scale-up considerations. Traditional column chromatography, while effective at laboratory scale, becomes impractical and environmentally problematic at industrial scale due to the large volumes of organic solvents required [18]. Alternative purification methods, including crystallization, continuous extraction, and membrane separation, have been developed to address these challenges [20].

The implementation of green chemistry principles in Cbz-Citrulline synthesis has led to the development of enzymatic synthesis methods that offer exceptional selectivity and mild reaction conditions [21]. The use of arginine deiminase enzyme for the conversion of arginine to citrulline provides a highly selective and environmentally friendly approach to citrulline production [22]. These biocatalytic methods generate minimal waste and operate under mild conditions, making them particularly attractive for large-scale production [21].

The integration of process analytical technology (PAT) in scaled-up Cbz-Citrulline synthesis enables real-time monitoring of reaction progress and product quality, facilitating process optimization and ensuring consistent product quality [18]. Advanced analytical techniques, including in-line spectroscopy and automated sampling systems, provide the necessary data for process control and optimization [18].

Energy efficiency considerations have become increasingly important in the scale-up of Cbz-Citrulline synthesis. The development of room-temperature synthetic methods and the optimization of heating and cooling cycles can significantly reduce the energy requirements of large-scale production [18]. The use of microwave-assisted synthesis and other energy-efficient heating methods offers additional opportunities for reducing the environmental impact of scaled-up processes [18].

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

309.13247072 g/mol

Monoisotopic Mass

309.13247072 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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